N-(1,3-benzodioxol-5-ylmethyl)-2-(2-nitrophenyl)acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-nitrophenyl)acetamide is an acetamide derivative featuring a benzodioxole moiety linked via a methylene group to the acetamide nitrogen, with a 2-nitrophenyl substituent at the acetyl position. This compound’s structure combines electron-rich (benzodioxole) and electron-withdrawing (nitro) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-16(8-12-3-1-2-4-13(12)18(20)21)17-9-11-5-6-14-15(7-11)23-10-22-14/h1-7H,8-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRSUYKAUMQUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-nitrophenylacetic acid in the presence of a suitable coupling agent. Common reagents for such reactions include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide). The reaction is usually carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and nitrophenyl groups can contribute to binding affinity and specificity through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s benzodioxole and nitro groups differentiate it from related acetamides. Below is a comparison with key analogs:
Key Observations :
- Heterocyclic appendages (e.g., oxadiazole, benzothiazole) improve metabolic stability and target affinity.
- Benzodioxole derivatives often exhibit enhanced bioavailability due to reduced oxidative metabolism .
Physicochemical Properties
Melting points, solubility, and spectral data vary significantly based on substituents:
Key Trends :
- Lower melting points correlate with bulky, flexible substituents (e.g., tetrahydronaphthalenyl in Compound V).
- NMR chemical shifts reflect electronic environments; nitro groups deshield adjacent protons (δ 7.5–8.5).
Anticancer Potential
- Compound V (): IC₅₀ of 12 µM against A549 lung cancer cells; inhibits MMP-9 via hydrophobic and π-π interactions.
- Compound VI (): Moderate activity against C6 glioma cells (IC₅₀ 18 µM).
Enzyme Modulation
- KCH-1521 (): An N-acylurea derivative with benzodioxole, modulates talin in endothelial cells. Structural similarity suggests possible cytoskeletal targeting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
